molecular formula C11H24O B12660708 3-Ethylnonan-3-ol CAS No. 51246-24-3

3-Ethylnonan-3-ol

Cat. No.: B12660708
CAS No.: 51246-24-3
M. Wt: 172.31 g/mol
InChI Key: NDQSUWBMIHEWOD-UHFFFAOYSA-N
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Description

3-Ethylnonan-3-ol (IUPAC name: this compound) is a tertiary alcohol with the molecular formula C₁₁H₂₄O and a molecular weight of 172.31 g/mol. Its structure features a hydroxyl group (-OH) at the third carbon of a nonane backbone, with an ethyl (-CH₂CH₃) substituent at the same carbon. As a tertiary alcohol, it lacks hydrogen atoms directly bonded to the hydroxyl-bearing carbon, significantly influencing its physical and chemical behavior.

Tertiary alcohols like this compound are typically synthesized via Grignard reactions, where an organomagnesium reagent reacts with a ketone. For example, 3-ethylpentan-3-ol is prepared using ethyl magnesium bromide and a ketone like diethyl ketone . By analogy, this compound could be synthesized via the reaction of ethyl magnesium bromide with 5-nonanone.

Properties

CAS No.

51246-24-3

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

3-ethylnonan-3-ol

InChI

InChI=1S/C11H24O/c1-4-7-8-9-10-11(12,5-2)6-3/h12H,4-10H2,1-3H3

InChI Key

NDQSUWBMIHEWOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC)(CC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethylnonan-3-ol can be synthesized through the reaction of hexylmagnesium bromide with 3-pentanone. This reaction is typically carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction . The reaction proceeds as follows:

Hexylmagnesium bromide+3-pentanoneThis compound\text{Hexylmagnesium bromide} + \text{3-pentanone} \rightarrow \text{this compound} Hexylmagnesium bromide+3-pentanone→this compound

Industrial Production Methods

Industrial production of this compound often involves the use of Grignard reagents, such as ethylmagnesium bromide, reacting with nonanone. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Ethylnonan-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromic acid.

    Reduction: It can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromic acid in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phosphorus tribromide in an inert solvent.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

Biological Studies

Research has indicated that alcohols similar to 3-ethylnonan-3-ol can exhibit biological activities such as anti-inflammatory properties and interactions with nuclear receptors (PPARα and PPARγ). These receptors are crucial in regulating metabolic processes, suggesting potential applications in developing therapeutic agents for metabolic disorders .

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Alkylation Reactions: It can be used to introduce ethyl groups into other organic molecules.
  • Synthesis of Complex Molecules: It acts as a building block for synthesizing more complex natural products or pharmaceuticals .

Flavor and Fragrance Industry

Due to its pleasant odor profile, this compound is explored for use in the flavor and fragrance industry. Its unique scent can enhance food products or be utilized in perfumes, making it a valuable compound in commercial applications .

Case Studies

Study ReferenceFocusFindings
Sowinski & Whitesides (1979)Organic ChemistryExplored the synthesis pathways of alcohols and their derivatives, highlighting the utility of compounds like this compound as intermediates in complex organic syntheses .
Cortes et al. (2024)Biological ActivityInvestigated the dual PPARα/γ activation by synthetic compounds related to alcohols, suggesting that similar structures could provide insights into metabolic regulation .
MDPI Study (2024)Drug TransportAnalyzed the transport mechanisms of drug-like compounds through biological membranes, indicating that alcohols with longer carbon chains may influence permeability and bioavailability .

Surfactants

Due to its hydrophobic nature combined with a hydroxyl group, this compound can be utilized in the formulation of surfactants. These surfactants are essential in cleaning products and emulsifiers.

Plasticizers

The compound may also serve as a plasticizer in polymer chemistry, enhancing the flexibility and durability of plastics used in various consumer products.

Mechanism of Action

The mechanism of action of 3-Ethylnonan-3-ol involves its interaction with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to undergo oxidation and reduction reactions, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Tertiary Alcohols

The table below compares 3-ethylnonan-3-ol with structurally similar tertiary alcohols:

Compound Molecular Formula Molecular Weight (g/mol) Branching Group Key Properties (Inferred)
This compound C₁₁H₂₄O 172.31 Ethyl (-CH₂CH₃) Lower boiling point due to branching; hydrophobic
3-Methylnonan-3-ol C₁₀H₂₂O 158.28 Methyl (-CH₃) Boiling point ~200–210°C (est.)
2,3-Dimethylbutan-2-ol C₆H₁₄O 102.17 Two methyl groups Boiling point: 117°C; highly branched
3-Ethylpentan-3-ol C₇H₁₆O 116.20 Ethyl Synthesized via Grignard reaction

Key Observations:

  • Branching Effects: Increasing alkyl substitution (e.g., ethyl vs. methyl) reduces intermolecular hydrogen bonding, leading to lower boiling points compared to linear alcohols of similar molecular weight. For example, 3-methylnonan-3-ol (MW: 158.28) likely has a boiling point ~200–210°C, while 1-nonanol (primary alcohol, MW: 144.25) boils at 214°C .
  • Hydrophobicity: The ethyl group in this compound enhances lipophilicity compared to methyl-substituted analogues, impacting solubility in polar solvents.

Functionalized Analogues: Alkynols

Alkynols (alcohols with triple bonds) exhibit distinct reactivity due to unsaturation. Examples include:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
3-Methyl-4-hexyn-3-ol C₇H₁₂O 112.17 Triple bond at C4; reactive in hydrogenation
3-Ethyl-1-heptyn-3-ol C₉H₁₆O 140.23 Terminal alkyne; potential for coupling reactions

Comparison with this compound:

  • Physical Properties: The triple bond in alkynols increases polarity and boiling points compared to saturated analogues. For instance, 3-methyl-4-hexyn-3-ol (MW: 112.17) may boil at ~150°C, higher than 3-methylhexan-3-ol (MW: 116.20, BP: ~135°C) .

Biological Activity

3-Ethylnonan-3-ol, with the chemical formula C₁₁H₂₄O, is a branched-chain alcohol that has garnered interest due to its potential biological activities. This compound is part of a broader class of alcohols that exhibit various pharmacological properties, making it a candidate for further research in medicinal chemistry and biochemistry.

This compound is characterized by its structural formula, which features a hydroxy group (-OH) attached to the third carbon of a nonane backbone, with an ethyl group branching from the same carbon. This unique structure influences its solubility, volatility, and interaction with biological systems.

PropertyValue
Molecular FormulaC₁₁H₂₄O
Molecular Weight172.31 g/mol
Boiling PointApprox. 205 °C
Density0.83 g/cm³
Solubility in WaterLow

Antimicrobial Properties

Research indicates that branched-chain alcohols like this compound may possess antimicrobial properties. A study examining various alcohols found that certain structural features contribute to their efficacy against bacterial strains. While specific data on this compound's antimicrobial activity is limited, related compounds have shown promising results against pathogens such as Escherichia coli and Staphylococcus aureus .

PPAR Agonist Activity

Compounds similar in structure to this compound have been investigated for their role as agonists of peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis. In vitro studies on related alcohols have demonstrated their ability to activate PPARα and PPARγ, suggesting a potential role for this compound in metabolic regulation .

Case Studies and Research Findings

  • Study on Structural Activity Relationship (SAR) :
    • A study focused on the SAR of branched-chain alcohols revealed that modifications at the hydroxyl position significantly influence biological activity. The presence of an ethyl group at the third carbon was associated with enhanced receptor binding affinity .
  • Molecular Docking Studies :
    • Molecular docking simulations have suggested that this compound can interact favorably with various biological targets, including enzymes involved in lipid metabolism. These studies indicate potential inhibitory effects on key enzymes such as dihydropteroate synthase, which is vital for bacterial survival .

Table 2: Biological Activities of Related Compounds

CompoundActivityReference
Ethyl Iso-allocholateInhibits dihydropteroate synthase
PolycerasoidolPPARα/γ agonist
NonanolAntimicrobial

Safety and Toxicity

The safety profile of this compound has not been extensively studied; however, its classification as a low-toxicity compound suggests that it may be safe for use in various applications. Toxicological assessments indicate that similar branched-chain alcohols exhibit minimal acute toxicity, although further studies are warranted to establish comprehensive safety data .

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